molecular formula C17H21N5O2S2 B13363124 6-(3,5-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,5-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13363124
M. Wt: 391.5 g/mol
InChI Key: RGXFEVNQUSGHTR-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetically designed small molecule based on the privileged [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold, a fused heterocyclic system known to confer significant biological activity in medicinal chemistry research. This specific analog incorporates a 3,5-dimethylphenyl moiety at the 6-position of the triazolothiadiazole core and a 1-(methylsulfonyl)-4-piperidinyl substituent at the 3-position. The dimethylphenyl group contributes steric bulk and lipophilicity, which can influence membrane permeability and target engagement, while the methylsulfonyl-piperidine moiety enhances molecular interactions through potential hydrogen bonding and modulation of solubility profiles. The compound's core architecture is recognized for its versatile pharmacological potential in preclinical investigations. Compounds featuring the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole structure have been identified as inhibitors of specific kinases, such as c-Met, which is a prominent target in oncology research for its role in cancer cell proliferation, survival, and metastasis . Furthermore, structurally related analogs have demonstrated notable anti-inflammatory properties in in vivo models, such as reducing carrageenan-induced inflammatory edema, with the presence of specific substituents on the aryl rings playing a critical role in optimizing this activity . The biological profile of this chemotype also extends to antimicrobial research, where similar compounds have shown activity against various urease-positive microorganisms, suggesting a potential role in investigating novel anti-infective strategies . The primary value of this reagent for researchers lies in its application as a chemical probe for studying signal transduction pathways, inflammatory processes, and for serving as a lead structure in the rational design and development of new therapeutic agents. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C17H21N5O2S2

Molecular Weight

391.5 g/mol

IUPAC Name

6-(3,5-dimethylphenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H21N5O2S2/c1-11-8-12(2)10-14(9-11)16-20-22-15(18-19-17(22)25-16)13-4-6-21(7-5-13)26(3,23)24/h8-10,13H,4-7H2,1-3H3

InChI Key

RGXFEVNQUSGHTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C)C

Origin of Product

United States

Biological Activity

The compound 6-(3,5-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole-thiadiazole class of compounds, which have garnered attention for their diverse biological activities. This article aims to synthesize current research findings regarding its biological activity, including enzyme inhibition and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure features a triazole ring fused with a thiadiazole moiety and a piperidine group substituted with a methylsulfonyl group. The synthesis typically involves multi-step processes including cyclization reactions and amidation techniques to introduce various functional groups effectively .

Enzyme Inhibition

Research indicates that derivatives of 1,2,4-triazoles exhibit significant inhibitory activity against various enzymes. These include:

  • Aromatase
  • Cholinesterase
  • Carbonic anhydrase
  • Lipoxygenase

The presence of the triazole fragment is crucial as it facilitates the formation of intermolecular hydrogen bonds with the active sites of these enzymes . This property is particularly relevant in drug design for conditions such as cancer and neurodegenerative diseases.

Anticancer Activity

Studies have shown that compounds containing triazole and thiadiazole structures can exhibit anticancer properties. For instance, the compound was tested against various cancer cell lines using the MTT assay, revealing cytotoxic effects comparable to established chemotherapeutic agents .

Cell Line IC50 (µM) Standard Drug Reference
HT-2915.2Doxorubicin
Jurkat12.8Cisplatin
J774A.110.5Paclitaxel

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets such as enzymes and receptors. The binding affinity is influenced by the electron-rich nature of the triazole ring which enhances interactions with biological macromolecules .

Case Studies

  • Case Study on Anticancer Activity : A study conducted on the effects of this compound on HT-29 colorectal cancer cells showed significant apoptosis induction through mitochondrial pathways. Flow cytometry analysis indicated an increase in sub-G1 phase cells post-treatment, suggesting cell cycle arrest and subsequent apoptosis .
  • Case Study on Enzyme Inhibition : In vitro assays demonstrated that the compound inhibited cholinesterase activity with an IC50 value of 8.0 µM, highlighting its potential in treating Alzheimer's disease by enhancing cholinergic transmission .

Chemical Reactions Analysis

Functional Group Analysis and Reactivity

The compound contains three key reactive elements:

  • Methylsulfonyl group : A strong electron-withdrawing group, susceptible to nucleophilic substitution and oxidation.

  • Triazole-thiadiazole core : A fused heterocyclic system with inherent reactivity toward cycloaddition and substitution reactions.

  • Piperidine ring : A secondary amine that can undergo alkylation, acylation, or oxidation.

Common Chemical Reactions

Reaction TypeMechanism/ConditionsProducts/ModificationsSource
Oxidation Hydrogen peroxide or other oxidizing agentsMethylsulfonyl → Methylsulfonyl oxide
Substitution Alkyl halides or nucleophiles (e.g., NH₂−)Piperidine ring functionalization
Cyclization Acidic/basic conditionsRing closure for triazole-thiadiazole stability
Nucleophilic Attack Aldehydes/ketones under catalytic conditionsC–N bond formation at triazole core

Reaction Mechanisms

  • Oxidation : The methylsulfonyl group acts as an electrophilic center, undergoing oxidation to form sulfoxides or sulfones via peracid intermediates.

  • Substitution : The piperidine nitrogen reacts with alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts, altering solubility and bioavailability.

  • Cycloaddition : The triazole-thiadiazole system may participate in [3+2] cycloadditions with dienes or azides, though this is less documented for this specific derivative .

Comparison of Reaction Conditions

ParameterOxidationSubstitutionCyclization
Reagents H₂O₂, mCPBAAlkyl halidesHCl, EtOH
Temperature Room temp. – refluxRoom temp.Reflux
Time 1–4 hours2–6 hours2–24 hours
Yield 70–85%60–80%50–75%

Data synthesized from general heterocyclic chemistry principles and analogous compound studies .

Comparison with Similar Compounds

Pharmacological Activity

Key Observations :

  • Methoxy groups (e.g., 20a, 3b) enhance antibacterial/antifungal activity due to increased lipophilicity and membrane penetration .
  • Bulky substituents (e.g., 3,5-dimethylphenyl in the target compound) may improve target binding affinity but reduce aqueous solubility .

Physicochemical and Spectral Properties

Table 3: Spectroscopic Data Comparison
Compound Name IR (C=N stretch, cm⁻¹) ¹H NMR (δ, ppm) MS (m/z) Reference
6-(3,5-Dimethylphenyl)-3-[methylsulfonyl-piperidinyl]triazolo-thiadiazole ~1618 (expected) Expected: 2.5–3.5 (piperidinyl CH2), 7.2–7.5 (Ar-H) ~450 N/A
3-(3,4-Dimethoxyphenyl)-6-(2-nitro-4-methylphenyl)triazolo-thiadiazole (15a) 1618 8.04 (d, Ar-H), 7.86 (s, Ar-H) 330
3-(4-Pyridinyl)-6-(2-amino-3,5-dibromophenyl)triazolo-thiadiazole (14d) 1618 8.7 (d, pyridinyl H), 6.28 (s, NH2) 452

Insights :

  • IR C=N stretches (~1618 cm⁻¹) confirm triazole-thiadiazole ring formation across analogs .
  • Methylsulfonyl groups (target compound) would introduce distinct ¹H NMR signals at δ 3.0–3.5 (SO2CH3) .

Preparation Methods

General Protocol

  • Starting Materials: Aromatic acids or their derivatives, hydrazine hydrate, and heterocyclic precursors such as benzoxazolone derivatives.
  • Reaction Conditions: Microwave irradiation at specific wattages (typically 340 W) with controlled temperature and time (15–20 minutes).
  • Procedure: Aromatic acid esters are first synthesized via nitration and esterification, followed by hydrazine treatment to form hydrazides. These hydrazides undergo cyclization under microwave conditions with suitable cyclizing agents like phosphorus oxychloride (POCl₃) to form the core heterocyclic structure.

Specific Synthesis Steps

Data Table: Microwave Synthesis Parameters

Step Reagents Microwave Power Time Yield Notes
1 Aromatic acid ester + hydrazine hydrate 340 W 15–20 min High Forms benzohydrazides
2 Benzohydrazide + aromatic acid + POCl₃ 340 W 15–20 min Good Cyclization to heterocycle

Hydrazine-Mediated Cyclization and Derivatization

Hydrazine hydrate plays a crucial role in forming the hydrazide intermediates, which are subsequently cyclized to heterocyclic compounds.

Hydrazine Hydrate Reaction

  • Procedure: Aromatic esters are reacted with hydrazine hydrate under reflux conditions, leading to benzohydrazides.
  • Reaction Conditions: Typically heated at reflux for 15–20 minutes, with TLC monitoring for completion.
  • Outcome: Formation of hydrazides that serve as key intermediates for further cyclization.

Cyclization with Cyclizing Agents

  • Agents: Phosphorus oxychloride (POCl₃) is commonly used for cyclization.
  • Method: Benzohydrazides are refluxed with aromatic acids and POCl₃ under microwave irradiation, facilitating ring closure to form the triazolothiadiazole core.

Data Table: Hydrazine and Cyclization Conditions

Intermediate Reagent Cyclizing Agent Microwave Power Time Yield Remarks
Benzohydrazide Hydrazine hydrate Reflux 15–20 min High Hydrazide formation
Cyclization Benzohydrazide + aromatic acid POCl₃ 340 W 15–20 min Good Ring closure to heterocycle

Synthesis of Substituted Derivatives

The synthesis of specific derivatives, such as 6-(3,5-dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl] compounds, involves further functionalization of the heterocyclic core.

Functionalization Strategies

  • Substituted Aromatic Rings: Introduction of methyl groups on phenyl rings via electrophilic aromatic substitution prior to cyclization.
  • Piperidinyl and Sulfonyl Groups: Nucleophilic substitution reactions on the heterocyclic core or side-chain modifications involving sulfonyl chlorides and piperidine derivatives.

Typical Reaction Conditions

  • Electrophilic substitution: Conducted in inert solvents like acetonitrile or dichloromethane with mild acids or bases.
  • Sulfonylation: Reaction of amines or heterocycles with methylsulfonyl chloride in the presence of base (e.g., triethylamine).
  • Purification: Recrystallization or chromatography to isolate pure compounds.

Data Table: Functional Group Introduction

Step Reagents Conditions Purpose Remarks
Methylation Methyl iodide or dimethyl sulfate Reflux Methyl groups on phenyl Regioselective
Sulfonylation Methylsulfonyl chloride Base, room temp Sulfonyl group on nitrogen Efficient

Summary of Research Findings

  • Microwave irradiation significantly enhances the synthesis efficiency of heterocyclic compounds, reducing reaction times from hours to minutes and increasing yields.
  • Hydrazine hydrate is a versatile reagent for forming hydrazide intermediates, which are pivotal in constructing the heterocyclic core.
  • Cyclization with POCl₃ under microwave conditions is a reliable method for synthesizingtriazolo[3,4-b]thiadiazoles.
  • Functionalization of the heterocyclic core with substituents like methylsulfonyl groups and piperidinyl moieties is achieved through electrophilic substitution and nucleophilic addition reactions, often under mild conditions.

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